molecular formula C6H4Br2FN B13467238 2-Bromo-5-(bromomethyl)-3-fluoropyridine CAS No. 1003859-13-9

2-Bromo-5-(bromomethyl)-3-fluoropyridine

Cat. No.: B13467238
CAS No.: 1003859-13-9
M. Wt: 268.91 g/mol
InChI Key: IMQUTKISJIQUOF-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine. One common method is the bromination of 3-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-fluoropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-fluoropyridine derivatives.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-3-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-3-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2,5-Dibromopyridine
  • 3-Fluoropyridine
  • 2-Bromo-5-fluorobenzyl bromide

Uniqueness

2-Bromo-5-(bromomethyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and allows for selective functionalization. Compared to similar compounds, it offers a broader range of synthetic possibilities and can be used to create more diverse chemical structures.

Properties

CAS No.

1003859-13-9

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)-3-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2

InChI Key

IMQUTKISJIQUOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Br)CBr

Origin of Product

United States

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